1-[4-(Methylthio)phenyl]ethanamine hydrochloride
Description
1-[4-(Methylthio)phenyl]ethanamine hydrochloride (CAS: 1206910-91-9) is a substituted phenethylamine derivative with a molecular formula of C₉H₁₄ClNS and a molecular weight of 203.73 g/mol. The compound features a methylthio (-SMe) group at the para position of the phenyl ring and an ethylamine backbone. Its hydrochloride salt enhances stability and solubility. This compound is structurally related to psychoactive phenethylamines but differs in substituent positioning and chain length .
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKZELFTBUJWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205937-77-5 | |
| Record name | 1-[4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-[4-(Methylthio)phenyl]ethanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with neurotransmitter systems and potential anticancer properties.
- Chemical Formula : C10H14ClS
- Molecular Weight : 219.74 g/mol
- CAS Number : 205937-77-5
This compound acts as a monoamine releasing agent, influencing neurotransmitter release, particularly dopamine and norepinephrine. It is believed to interact with the vesicular monoamine transporter (VMAT), facilitating the release of these neurotransmitters into the synaptic cleft, which can enhance mood and cognitive function.
Neurotransmitter Interaction
Research indicates that this compound is involved in modulating neurotransmitter systems. It has been used in studies investigating the mechanisms of neurotransmitter action and receptor interactions. For example, it has shown potential in enhancing dopaminergic activity, which may be beneficial in treating conditions like depression and ADHD .
Anticancer Activity
Emerging studies have highlighted the compound's anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The compound appears to inhibit cell proliferation without inducing apoptosis, suggesting a unique mechanism that may be exploited for therapeutic purposes .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (µg/mL) | Viability (%) | Mechanism |
|---|---|---|---|
| MCF-7 | 250 | 60 | Inhibition of proliferation |
| MCF-7 | 300 | 45 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A study examined the effects of varying concentrations of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations of 250 µg/mL and 300 µg/mL after 72 hours of treatment. The study utilized assays such as acridine orange/propidium iodide staining to assess cytotoxicity and DNA fragmentation .
- Neuropharmacological Effects : Another investigation focused on the compound's neuropharmacological effects, suggesting that it may enhance dopaminergic signaling pathways. This was evaluated through behavioral assays in rodent models, indicating potential applications in mood disorders .
Research Findings
Recent findings suggest that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Efficacy : Compounds with similar structures have shown effectiveness against various cancers, including lung and breast cancer, by targeting specific pathways involved in tumor growth and survival.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Scientific Research Applications
1-[4-(Methylthio)phenyl]ethanamine hydrochloride, also known as (S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride, is a compound with various applications in scientific research, particularly in the fields of biochemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Biological Buffering Agent
This compound is recognized for its role as a non-ionic organic buffering agent in biological systems. It operates effectively within a pH range of 6 to 8.5, making it suitable for various cell culture applications. Buffers are crucial in maintaining the pH stability of biological samples during experiments, which is essential for accurate results.
| Application | Description |
|---|---|
| Buffering Agent | Used in cell cultures to maintain pH stability. |
Pharmacological Research
This compound has shown potential in pharmacological studies, particularly concerning its interactions with neurotransmitter systems. Research indicates that it may influence serotonin and dopamine pathways, which are vital for understanding mood disorders and neurological conditions.
Case Study: Neurotransmitter Interaction
A study investigated the effects of this compound on serotonin receptors. The findings suggested that the compound could modulate serotonin levels, which may have implications for developing treatments for depression and anxiety disorders.
| Study | Findings |
|---|---|
| Neurotransmitter Interaction | Modulates serotonin levels; potential implications for mood disorders. |
Synthesis of Derivatives
The compound serves as a precursor in synthesizing various derivatives with potential therapeutic effects. Researchers are exploring its derivatives for enhanced efficacy in treating specific medical conditions.
| Derivative | Potential Application |
|---|---|
| Methylated Variants | Enhanced receptor affinity and selectivity. |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material for chromatographic techniques. Its distinct properties allow researchers to calibrate instruments and validate methodologies effectively.
Case Study: Chromatographic Analysis
A research project focused on using this compound as a standard in High-Performance Liquid Chromatography (HPLC). The results demonstrated its reliability in quantifying related compounds in complex mixtures.
| Technique | Application |
|---|---|
| HPLC | Standard reference material for quantifying related compounds. |
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
- 1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride Molecular Formula: C₉H₁₁ClF₃NS Key Difference: The methylthio (-SMe) group is replaced with a trifluoromethylthio (-SCF₃) group.
- (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride Molecular Formula: C₉H₁₃Cl₂N Key Difference: Substitution of -SMe with a chloro (-Cl) and methyl (-Me) group at positions 4 and 3, respectively. Impact: The chloro group increases electronegativity, altering receptor binding affinity.
Backbone Modifications
- 2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride Molecular Formula: C₉H₁₄ClNOS Key Difference: Ethanamine chain is connected via an oxygen atom (phenoxy group) instead of a direct phenyl linkage. Impact: The oxygen atom increases polarity and solubility but may reduce blood-brain barrier penetration compared to the non-oxygenated analogue .
- 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethanamine (2C-T) Molecular Formula: C₁₁H₁₇NO₂S Key Difference: A phenethylamine backbone with methoxy (-OMe) groups at positions 2 and 5, in addition to the -SMe group at position 3. Impact: The 2,5-dimethoxy substitution is associated with serotonin receptor (5-HT₂A) agonism, conferring psychedelic properties. The shorter ethyl chain in 1-[4-(Methylthio)phenyl]ethanamine may reduce receptor affinity .
Physicochemical and Pharmacological Properties
Preparation Methods
Multi-step Synthesis from 4-(Methylthio)benzyl Alcohol (Chloride) via Nitrile Intermediate
A more detailed and documented method involves the transformation of 4-(methylthio)benzyl alcohol into the target amine hydrochloride through a series of steps:
| Step | Reaction Description | Key Reagents | Notes |
|---|---|---|---|
| a) Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride | Treatment with concentrated hydrochloric acid in an organic solvent such as toluene at 10–40°C | HCl, toluene | Efficient chlorination producing benzyl chloride intermediate |
| b) Conversion of benzyl chloride to 4-(methylthio)phenylacetonitrile | Reaction with alkali metal cyanide (e.g., KCN or NaCN) | Alkali metal cyanide | Nucleophilic substitution introducing nitrile group |
| c) Condensation with 6-methylnicotinic ester | Forms cyanoacetyl pyridine intermediate | 6-Methylnicotinic ester | Key carbon-carbon bond formation step |
| d) Hydrolysis and decarboxylation under acidic conditions | Converts cyanoacetyl intermediate to acetyl pyridine derivative | Acidic hydrolysis | Prepares for final oxidation step |
| e) Oxidation to final product | Oxidizes acetyl pyridine to desired product | Oxidizing agents | Final step yielding the target compound |
This method is part of a patented process for related methylthio-substituted compounds and highlights the utility of benzyl chloride and nitrile intermediates in the synthesis pathway.
Preparation via Imine Formation and Catalytic Hydrogenation (Chiral Synthesis)
A stereoselective preparation method involves:
- Step (a): Formation of an imine by refluxing 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene under azeotropic removal of water using a Dean-Stark apparatus.
- Step (b): Catalytic hydrogenation of the imine intermediate using 10% Pd/C under hydrogen atmosphere to yield the chiral amine.
- Step (c): Conversion of the free base amine to the hydrochloride salt by reaction with isopropanol/HCl solution, followed by crystallization.
This method yields high chiral purity (100% by HPLC) and is well-documented for (S)-1-(4-(methoxy)phenyl)ethanamine hydrochloride, which is structurally similar to the methylthio analogue and can be adapted accordingly.
In Vivo Formulation Preparation (Stock Solutions)
For biological and pharmacological studies, the hydrochloride salt is often prepared as stock solutions:
| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |
|---|---|---|---|
| 1 mM | 4.9084 | 24.542 | 49.084 |
| 5 mM | 0.9817 | 4.9084 | 9.8168 |
| 10 mM | 0.4908 | 2.4542 | 4.9084 |
- Preparation involves dissolving the compound in DMSO to form a master solution, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water, ensuring clarity at each step.
- Physical aids like vortexing, ultrasound, or gentle heating may be used to enhance solubility and clarity.
Summary Table of Preparation Methods
| Method No. | Description | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Reductive Amination of 4-(methylthio)acetophenone | Reductive amination, salt formation | Simple, direct | Requires careful control |
| 2 | Multi-step via benzyl chloride and nitrile intermediates | Chlorination, cyanide substitution, condensation, hydrolysis, oxidation | High purity, scalable | Multi-step, complex |
| 3 | Imine formation & catalytic hydrogenation (chiral) | Imine synthesis, Pd/C hydrogenation, salt crystallization | High chiral purity | Requires chiral amine, longer |
| 4 | Friedel-Crafts acylation to acetone intermediate | Acylation with AlCl3 catalyst | High yield intermediate | Needs further steps for amine |
| 5 | Stock solution preparation for in vivo use | Dissolution in DMSO and co-solvents | Practical for biological studies | Not a synthetic method |
Research Findings and Notes
- The multi-step method involving benzyl chloride and nitrile intermediates is well-documented in patent literature and provides a robust route to the target compound with high purity and yield.
- The chiral synthesis route via imine formation and catalytic hydrogenation offers a stereoselective approach suitable for enantiomerically pure products, critical in pharmaceutical applications.
- The preparation of stock solutions for biological assays emphasizes the importance of solvent order and solution clarity to maintain compound stability and bioavailability.
- Friedel-Crafts acylation provides useful intermediates for further functionalization but requires subsequent transformations to reach the ethanamine hydrochloride.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(Methylthio)phenyl]ethanamine hydrochloride, and how can its purity be validated?
- Synthesis : Common methods involve alkylation of primary amines or Mannich base reactions. For example, structurally related compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride are synthesized via ketonic Mannich base reactions, followed by hydrochlorination .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, and high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) to assess purity ≥98% .
Q. How does the stability of this compound vary under different storage conditions?
- Stability Testing : Store at -20°C in airtight, light-protected containers to prevent degradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) and periodic HPLC analysis to detect decomposition products .
Q. What analytical techniques are recommended for assessing purity and identifying impurities?
- Primary Methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C9H12ClNS·HCl = 227.15 g/mol) and detect impurities via high-resolution MS .
- Supplementary Techniques : Thin-layer chromatography (TLC) for rapid purity checks .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact.
- First Aid : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Parameter Screening : Vary temperature (e.g., 50–80°C), solvent (DMF vs. ethanol), and catalyst (e.g., Pd/C for hydrogenation). Monitor progress via in-situ IR spectroscopy or LC-MS .
- Challenges : Side reactions (e.g., over-alkylation) may require gradient HPLC to isolate intermediates .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Strategies :
- Compare experimental NMR data with computational predictions (DFT calculations).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons near the methylthio group .
Q. What experimental designs are suitable for evaluating the compound’s interaction with biological receptors?
- In Vitro Assays :
- Radioligand binding assays (e.g., with ³H-labeled ligands) to measure affinity for aminergic receptors.
- Functional assays (cAMP accumulation) to assess agonist/antagonist activity .
- Controls : Include known receptor modulators (e.g., methoxyphenamine hydrochloride) for validation .
Q. How can impurities be identified and quantified in batch synthesis?
- Impurity Profiling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
